2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide
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Overview
Description
2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide is a chemical compound with the molecular formula C6H12Cl2N2O2. It is known for its unique properties and versatility, making it suitable for various applications in scientific research, including drug discovery, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified using techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: A simpler analog with similar reactivity but different physical properties.
2,2-Dimethoxyethylamine: Shares the dimethoxyethyl group but lacks the dichloroacetamide moiety.
N,N-Dimethylacetamide: A structurally related compound with different functional groups.
Uniqueness
2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide is unique due to its combination of dichloro and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
39106-23-5 |
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Molecular Formula |
C6H11Cl2NO3 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO3/c1-11-4(12-2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
CQMJQSWUVQYYSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C(Cl)Cl)OC |
Origin of Product |
United States |
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